2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
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Overview
Description
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is a chemical compound with the molecular formula C8H7F3N2O and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves several steps. One common synthetic route includes the reaction of 2-amino-6-(trifluoromethyl)pyridine with an appropriate ethanone derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one can be compared with other similar compounds, such as:
2-Amino-6-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the ethanone moiety, resulting in different chemical and biological properties.
1-(pyridin-2-yl)ethan-1-one: This compound has a similar ethanone structure but lacks the trifluoromethyl group, leading to variations in reactivity and applications.
The unique combination of the trifluoromethyl group and the ethanone moiety in this compound imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H7F3N2O |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12/h1-2,4H,3,12H2 |
InChI Key |
DTQBEDQXYOYGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CN)C(F)(F)F |
Origin of Product |
United States |
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